molecular formula C25H22ClNO4S B2448010 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358031-15-8

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2448010
CAS No.: 1358031-15-8
M. Wt: 467.96
InChI Key: ORMUJCVLICMATJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Scientific Research Applications

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or potential biological activity. Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-ethylbenzaldehyde, and tosyl chloride. The key steps in the synthesis may involve:

    Aldol Condensation: Combining 4-chlorobenzaldehyde and 4-ethylbenzaldehyde under basic conditions to form a β-hydroxy ketone.

    Cyclization: The β-hydroxy ketone undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, in the presence of a base

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted pyrrole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(4-methylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
  • 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
  • 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-mesyl-1H-pyrrol-2(5H)-one

Uniqueness

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of substituents on the pyrrole ring. The presence of both 4-chlorophenyl and 4-ethylphenyl groups, along with the tosyl group, imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUJCVLICMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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